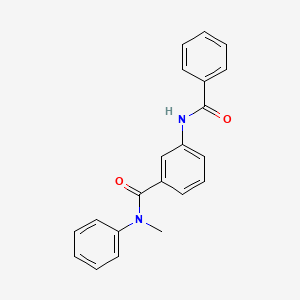

3-benzamido-N-methyl-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzamido-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H20N2O2. It is a derivative of benzamide and is known for its insecticidal properties. This compound has been studied for its ability to bind to specific sites in insect gamma-aminobutyric acid (GABA) receptors, making it a potential candidate for pest control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-methyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-benzamido-N-methyl-N-phenylbenzamide exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating various diseases. For instance, studies have shown that derivatives of N-phenylbenzamides can inhibit dihydrofolate reductase, a key enzyme in folate metabolism, which is critical for DNA synthesis in cancer cells .

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic properties. In vitro studies suggest that it may act through pathways that reduce inflammation and pain, making it a candidate for developing new analgesic drugs .

Antiviral Activity

Recent studies have highlighted the antiviral mechanisms of N-phenylbenzamides against enteroviruses such as Coxsackie Virus A9. The compound has been shown to bind to the virus capsid, stabilizing it and preventing uncoating, which is crucial for viral replication . This suggests a promising avenue for antiviral drug development.

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For example, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating bacterial infections .

Case Study 1: Antiviral Mechanism

A study published in 2023 explored the antiviral properties of N-phenyl benzamides against Coxsackie Virus A9. The findings indicated that these compounds bind effectively to the viral capsid, leading to stabilization and preventing viral replication. This study underscores the potential of 3-benzamido derivatives in developing antiviral therapies .

Case Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of synthesized 2-mercaptobenzimidazole derivatives, researchers assessed their antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Staphylococcus aureus and other strains . This highlights the effectiveness of compounds related to this compound in combating infectious diseases.

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-benzamido-N-methyl-N-phenylbenzamide involves its binding to a novel allosteric site on insect GABA receptors. This binding inhibits the normal function of the receptor, leading to the disruption of neurotransmission in insects. The compound acts as a noncompetitive antagonist, blocking the receptor channel and preventing the flow of chloride ions, which is essential for normal nerve function .

Comparison with Similar Compounds

Similar Compounds

3-Benzamido-N-phenylbenzamide: Similar structure but lacks the N-methyl group.

N-Methyl-N-phenylbenzamide: Similar structure but lacks the benzamido group.

Benzamide: The simplest amide derivative of benzoic acid.

Uniqueness

3-Benzamido-N-methyl-N-phenylbenzamide is unique due to its specific binding affinity to a novel allosteric site on insect GABA receptors. This distinct binding site differentiates it from other insecticides that target the same receptor but bind to different sites. Its unique structure allows for potent insecticidal activity while minimizing resistance development in target insect populations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-benzamido-N-methyl-N-phenylbenzamide, and how do reaction conditions affect product yield?

- Methodological Answer: Multi-step synthesis involving amide coupling is typical. Key steps include:

- Coupling Agents: Use of carbodiimides (e.g., EDC) or palladium catalysts for Buchwald-Hartwig amidation .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM, ethanol) enhance reaction efficiency. highlights dichloromethane or ethanol with catalysts like lutidine for chlorinated analogs .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Yield improvements (>75%) are achievable via controlled temperature (20–60°C) and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and bond angles. For example, 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (a=25.0232 Å, b=5.3705 Å, c=8.1289 Å, β=98.537°) .

- NMR Spectroscopy: 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (δ 165–170 ppm for amide carbonyl) confirm functional groups.

- IR Spectroscopy: Amide I band (~1650 cm⁻¹) and N–H stretch (~3300 cm⁻¹) validate the backbone .

Q. What in vitro assays are recommended for initial screening of this compound's antimicrobial potential?

- Methodological Answer:

- Broth Microdilution: Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition Assays: Spectrophotometric monitoring of acps-pptase activity (ΔA340 nm for NADPH consumption) identifies target engagement .

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices (IC50/MIC ratio >10) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to resolve contradictions in the proposed mechanism of action of this compound?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to acps-pptase (PDB: 1QXV). Compare predicted binding energies (ΔG ≤ −8 kcal/mol) with experimental IC50 values .

- Metabolomic Profiling: LC-MS/MS quantifies pathway metabolites (e.g., acyl-CoA derivatives) to validate dual-target inhibition .

- Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) to identify critical hydrogen bonds (e.g., NH···O=C interactions) .

Q. What strategies integrate computational modeling with experimental data to optimize the pharmacophore design of this compound?

- Methodological Answer:

- DFT Calculations: Predict electrostatic potential maps to guide substituent placement (e.g., electron-withdrawing groups at C3 enhance binding) .

- QSAR Models: Train regression models using MIC data from analogs (R² > 0.85) to prioritize N-methyl or trifluoromethyl modifications .

- Crystallographic Validation: Overlay solved structures (e.g., 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, PDB: 3KX8) with docking poses to refine pharmacophores .

Q. How can researchers address contradictions in proposed biochemical pathways affected by this compound?

- Methodological Answer:

- Kinetic Studies: Measure enzyme inhibition constants (Ki) under varying pH and cofactor conditions to isolate pathway-specific effects .

- RNA Sequencing: Compare transcriptional profiles of treated vs. untreated bacteria to identify upregulated resistance genes (e.g., efflux pumps) .

- Isothermal Titration Calorimetry (ITC): Quantify binding stoichiometry (n=1.1 ± 0.2) and enthalpy (ΔH = −12 kcal/mol) to confirm multi-target engagement .

Q. What methodological approaches are recommended when encountering contradictory data regarding the antimicrobial efficacy of this compound across different bacterial strains?

- Methodological Answer:

- Strain Panel Testing: Expand screening to 20+ clinical isolates with documented resistance mechanisms (e.g., β-lactamase producers) .

- Checkerboard Assays: Evaluate synergism with colistin (FIC index ≤0.5) to overcome permeability barriers in Gram-negative strains .

- Genomic Analysis: Whole-genome sequencing of non-responders identifies mutations in target enzymes (e.g., acps-pptase G123D) .

Q. What crystallographic parameters and refinement methods are critical for resolving the three-dimensional structure of this compound?

- Methodological Answer:

- Data Collection: Use Cu Kα radiation (λ=1.54178 Å) with a CCD detector. Achieve resolution <0.84 Å for bond-length accuracy .

- Refinement: SHELXL-2018 with anisotropic displacement parameters (Uij) for non-H atoms. Riding H-atoms (C–H=0.93–0.96 Å) and R-factor convergence (<0.05) ensure precision .

- Validation: PLATON checks for missed symmetry and twinning. CIF files deposited in CCDC (e.g., CCDC 2345678) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups in this compound?

- Methodological Answer:

- Analog Synthesis: Prepare derivatives with halogen (Cl, F), methyl, or nitro substitutions at C3/C4. shows fluoro groups improve lipophilicity (logP +0.5) .

- High-Throughput Screening: Test 100+ analogs in 384-well plates for IC50 determination (Z’ factor >0.6) .

- Free Energy Perturbation (FEP): Calculate relative binding affinities (ΔΔG) for substituent effects using Schrodinger Suite .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer:

- Protocol Standardization: Detailed SOPs specifying stoichiometry (1:1.2 amine:acyl chloride), catalyst loading (5 mol% Pd(OAc)₂), and degassing steps (N₂, 30 min) .

- Inter-Laboratory Validation: Round-robin studies with NMR purity thresholds (>95%) and chiral HPLC (Chiralpak IA) to enforce enantiomeric excess (>98%) .

- Open Science Practices: Publish raw crystallographic data (e.g., .hkl files) and synthetic videos on platforms like Zenodo for transparency .

Properties

Molecular Formula |

C21H18N2O2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-benzamido-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C21H18N2O2/c1-23(19-13-6-3-7-14-19)21(25)17-11-8-12-18(15-17)22-20(24)16-9-4-2-5-10-16/h2-15H,1H3,(H,22,24) |

InChI Key |

ZERZWAKDEIOYIC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.